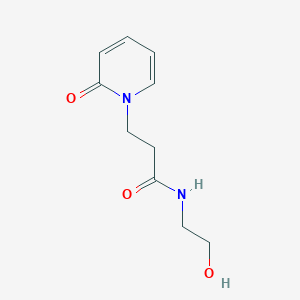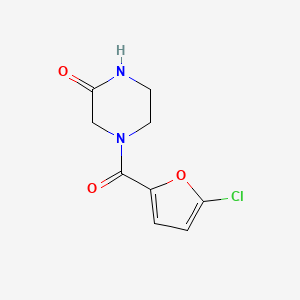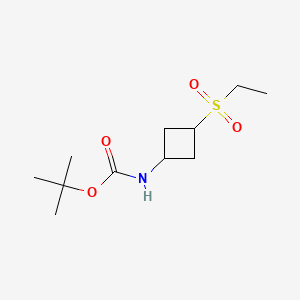
2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound that features a bromine atom, a methoxy group, and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves multiple steps. One common approach is to start with 2-Bromo-5-methoxybenzaldehyde as the precursor. The naphthalen-1-ylmethoxy group can be introduced through a nucleophilic substitution reaction, where the methoxy group on the benzaldehyde is replaced by the naphthalen-1-ylmethoxy group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products
Oxidation: The major product would be 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.
Reduction: The major product would be 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.
Substitution: The major products would depend on the nucleophile used, such as 2-Amino-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde if an amine is used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom and methoxy groups can also participate in various interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Lacks the naphthalen-1-ylmethoxy group, making it less complex and potentially less versatile in applications.
2-Bromo-4-methoxybenzaldehyde: Similar structure but with different substitution patterns, leading to different reactivity and applications.
3-Bromo-4-formylanisole:
Uniqueness
2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is unique due to the presence of the naphthalen-1-ylmethoxy group, which imparts distinct structural and electronic properties. This uniqueness can be leveraged in various research and industrial applications, making it a valuable compound for further study and development.
Eigenschaften
Molekularformel |
C19H15BrO3 |
|---|---|
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
2-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C19H15BrO3/c1-22-18-9-15(11-21)17(20)10-19(18)23-12-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
LOLXUFXQDGRDOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2'-(diphenylphosphanyl)-2-(triethylsilyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14913971.png)
![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)



methanone](/img/structure/B14913997.png)
![(5-Bromothiophen-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14914004.png)

![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)


